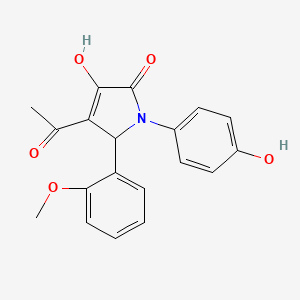![molecular formula C19H15N9O4 B14948929 5-({[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B14948929.png)
5-({[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({2-[5-(1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound featuring a benzodioxole moiety, a tetraazole ring, and a triazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-({2-[5-(1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and triazole intermediates. The benzodioxole moiety can be synthesized via an esterification reaction of 3,4-(methylenedioxy)phenylacetic acid . The triazole ring is often formed through a cyclization reaction involving hydrazine derivatives . The final compound is obtained by coupling these intermediates under specific conditions, such as using a Pd-catalyzed C-N cross-coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to scale up the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
5-({2-[5-(1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, dihydrotriazole derivatives from reduction, and various substituted derivatives from nucleophilic substitution .
Applications De Recherche Scientifique
5-({2-[5-(1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Mécanisme D'action
The mechanism of action of 5-({2-[5-(1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to tubulin, thereby inhibiting microtubule polymerization and causing cell cycle arrest at the S phase. This leads to apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole derivatives: These compounds share the benzodioxole moiety and have similar biological activities.
Triazole derivatives: Compounds with triazole rings are known for their diverse biological activities, including antifungal and anticancer properties.
Uniqueness
What sets 5-({2-[5-(1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE apart is its unique combination of benzodioxole, tetraazole, and triazole moieties, which contribute to its potent anticancer activity and ability to induce apoptosis in cancer cells .
Propriétés
Formule moléculaire |
C19H15N9O4 |
|---|---|
Poids moléculaire |
433.4 g/mol |
Nom IUPAC |
5-[[2-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]acetyl]amino]-2-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C19H15N9O4/c20-17(30)16-19(25-28(23-16)12-4-2-1-3-5-12)21-15(29)9-27-24-18(22-26-27)11-6-7-13-14(8-11)32-10-31-13/h1-8H,9-10H2,(H2,20,30)(H,21,25,29) |
Clé InChI |
IZLYILYYUVYXEX-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CC(=O)NC4=NN(N=C4C(=O)N)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-hydroxy-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B14948852.png)
![Propyl 4-[4-(methoxycarbonyl)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B14948853.png)
![(4-Methoxyphenyl)(7-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B14948861.png)
![Ethyl 3,3,3-trifluoro-2-[isopropoxy(methyl)phosphoryl]-2-[(phenylsulfonyl)amino]propanoate](/img/structure/B14948862.png)
![2-Oxo-2H-chromene-3-carboxylic acid [2-(adamantan-1-yloxy)-ethyl]-amide](/img/structure/B14948865.png)
![3'-(4-ethylphenyl)-1-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B14948867.png)
![N-(2-methylphenyl)-2-[({2-[(phenylcarbonyl)amino]phenyl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B14948878.png)

![5-[2-(Pyridin-3-yl)piperidin-1-yl]pent-3-yn-1-yl acetate](/img/structure/B14948897.png)

![2-chloro-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B14948917.png)
![4,4'-({2-[(4-fluorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B14948937.png)
![4-(4-bromophenoxy)-N-[1-(4-bromophenyl)ethyl]benzenesulfonamide](/img/structure/B14948944.png)
![methyl 4-(3-{[N'-(4-chlorophenyl)-N-(diphenylmethyl)carbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B14948946.png)
